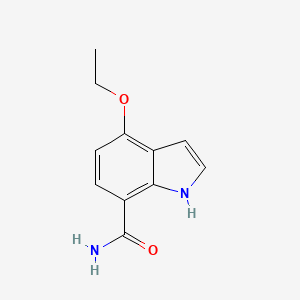

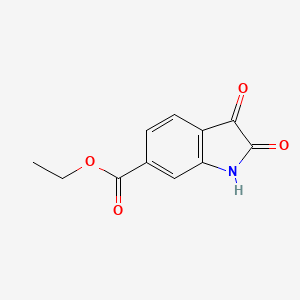

Ethyl 2,3-dioxoindoline-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

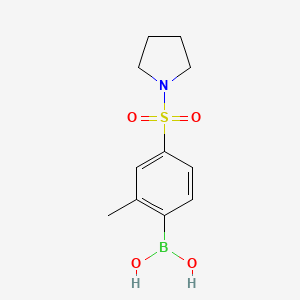

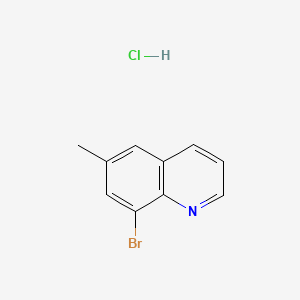

Ethyl 2,3-dioxoindoline-6-carboxylate is a chemical compound with the molecular formula C11H9NO4 . It has a molecular weight of 219.19 . This compound is typically in solid form .

Synthesis Analysis

The synthesis of derivatives of Ethyl 2,3-dioxoindoline-6-carboxylate has been reported in the literature . For instance, new 3-(2-benzoylhydrazono)-[substituted amino]-2-oxoindoline-5-carboxamides and 3-(2-(3-aminobenzoyl)hydrazono)-[substituted amino]2-oxoindoline-5-carboximide derivatives were prepared from ethyl 2,3-dioxoindoline-5-carboxylate .Molecular Structure Analysis

The molecular structure of Ethyl 2,3-dioxoindoline-6-carboxylate consists of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Wissenschaftliche Forschungsanwendungen

Medicine: Anticancer Applications

Ethyl 2,3-dioxoindoline-6-carboxylate: plays a significant role in medicinal chemistry, particularly in the synthesis of indole derivatives. These derivatives are known for their biological activity against cancer cells. They have been studied for their potential to treat various types of cancer by interfering with cell proliferation and inducing apoptosis .

Materials Science: Polymer Synthesis

In materials science, this compound is utilized in the development of novel polymers. Its reactivity allows for the creation of polymers with specific characteristics, such as increased durability or enhanced electrical conductivity, which can be applied in electronics and materials engineering .

Environmental Science: Pollutant Degradation

Researchers are exploring the use of Ethyl 2,3-dioxoindoline-6-carboxylate in environmental applications, such as the degradation of pollutants. Its chemical structure may help in breaking down harmful substances into less toxic forms, aiding in environmental cleanup efforts .

Analytical Chemistry: Chromatography

This compound finds applications in analytical chemistry, where it can be used as a standard or reagent in chromatographic techniques. It helps in the separation and analysis of complex mixtures, providing insights into the composition of pharmaceuticals and other chemical products .

Pharmacology: Drug Development

In pharmacology, Ethyl 2,3-dioxoindoline-6-carboxylate is a key intermediate in the synthesis of various drugs. Its versatility allows for the creation of compounds with potential therapeutic effects, such as anti-inflammatory and neuroprotective agents .

Biochemistry: Enzyme Inhibition

The compound is also studied for its role in biochemistry, particularly in enzyme inhibition. It can be used to study the mechanisms of enzymes and to develop inhibitors that can regulate metabolic pathways, which is crucial for understanding diseases at the molecular level .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2,3-dioxo-1H-indole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-2-16-11(15)6-3-4-7-8(5-6)12-10(14)9(7)13/h3-5H,2H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXBICCSIPFOSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=O)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677449 |

Source

|

| Record name | Ethyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3-dioxoindoline-6-carboxylate | |

CAS RN |

1263282-64-9 |

Source

|

| Record name | Ethyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.